2-(2-Aminoethyl)benzene-1,4-diol
Overview
Description
“2-(2-Aminoethyl)benzene-1,4-diol” is also known as Dopamine . It’s a catecholamine, which means it has a catechol nucleus and is a precursor to norepinephrine (noradrenaline) and then epinephrine (adrenaline) in the biosynthetic pathways for these neurotransmitters .
Synthesis Analysis
Dopamine is a derivative of the amino acid tyrosine. Tyrosine is modified by tyrosine hydroxylase to form DOPA. This is a very important step in the formation of Dopamine and is called the rate limiting step. DOPA decarboxylase then removes carbon dioxide from DOPA to form dopamine .Molecular Structure Analysis
The molecular formula of Dopamine is C8H11NO2 . It has two hydroxyl groups bonded to a benzene ring in a para position .Chemical Reactions Analysis
Dopamine serves as a precursor to norepinephrine and epinephrine. Once the catecholamines like Dopamine, Norepinephrine and Epinephrine are formed they are packaged in granulated vesicles to be transmitted across the synapse in response to a stimuli .Physical And Chemical Properties Analysis
Dopamine is a white granular solid with a melting point of 128 °C (401 K) and solubility in water of 60.0 g/100 mL .Safety And Hazards
Dopamine is harmful if swallowed and causes skin irritation. It also causes serious eye irritation and may cause respiratory irritation .
Relevant Papers I found a paper titled “Dopamine Biochemistry” which provides a comprehensive overview of Dopamine’s biochemistry, including its synthesis, biological function, and role in diseases . Another paper titled “Spectrophotometric Determination of Dopamine hydrochloride in Pharmaceutical, Banana, urine and Serum Samples by Potassium Ferricyanide-Fe(iii)” discusses a method to determine dopamine hydrochloride using potassium ferricyanide-Fe(III) by spectrophotometry .
properties
IUPAC Name |
2-(2-aminoethyl)benzene-1,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-4-3-6-5-7(10)1-2-8(6)11/h1-2,5,10-11H,3-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMGUIWNLBMCIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620978 | |
Record name | 2-(2-Aminoethyl)benzene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethyl)benzene-1,4-diol | |
CAS RN |
21581-41-9 | |
Record name | 2-(2-Aminoethyl)benzene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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